Piperidin-1-yl(3-vinylphenyl)methanone
Description
Piperidin-1-yl(3-vinylphenyl)methanone is a ketone derivative featuring a piperidine ring linked to a 3-vinylphenyl group via a carbonyl bridge. The vinyl substituent on the phenyl ring introduces unique electronic and steric properties, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
(3-ethenylphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-12-7-6-8-13(11-12)14(16)15-9-4-3-5-10-15/h2,6-8,11H,1,3-5,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPPGCHKCRZOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl(3-vinylphenyl)methanone typically involves the reaction of piperidine with a vinyl-substituted benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often use automated systems to precisely control reaction parameters such as temperature, pressure, and flow rates .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl(3-vinylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Epoxides or diols
Reduction: Alcohols
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
Piperidin-1-yl(3-vinylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.
Industry: Used in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of Piperidin-1-yl(3-vinylphenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The vinyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Electronic Modifications
Piperidinyl methanones exhibit diverse bioactivity depending on substituents on the aromatic ring and piperidine moiety. Key analogs and their properties are summarized below:
*Estimated based on molecular formula (C₁₅H₁₉NO).
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The vinyl group in the target compound may enhance π-π stacking interactions compared to electron-withdrawing nitro () or electron-donating methyl groups ().
- Bioactivity: The presence of a hydroxyphenyl group in (4-(4-chlorobenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone correlates with significant MAGL inhibition, suggesting that polar substituents improve target binding .
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